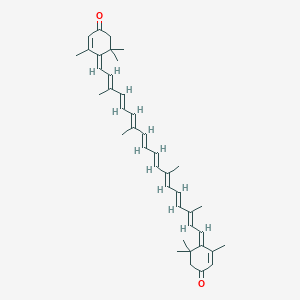
Rhodoxanthin
Vue d'ensemble
Description
Rhodoxanthin is a xanthophyll pigment with a purple color that is found in small quantities in a variety of plants including Taxus baccata and Lonicera morrowii .
Synthesis Analysis
Rhodoxanthin is one of the few retro-carotenoids in nature. These chromophores are defined by a pattern of single and double bond alternation that is reversed relative to most carotenoids . It is found in the plumage of several families of birds, including fruit doves (Ptilinopus, Columbidae) and the red cot-ingas (Phoenicircus, Cotingidae) .Molecular Structure Analysis
Rhodoxanthin has a molecular formula of C40H50O2 . Its average mass is 562.824 Da and its monoisotopic mass is 562.381104 Da .Chemical Reactions Analysis
Rhodoxanthin exhibits considerable cytotoxicity in B16F10 murine melanoma cells at all dosages tested, with cell viability ranging between 48.58% and 32.29% .Physical And Chemical Properties Analysis
Rhodoxanthin appears as purple crystals . Its melting point is 219 °C .Applications De Recherche Scientifique
Cancer Treatment and Antioxidant Activity : Rhodoxanthin has been found to inhibit tumor growth and modulate antioxidant activity, particularly in the case of B16F10 murine malignant melanoma. It significantly reduced tumor growth and weight, decreased epidermal growth factor (EGF) activity, and lowered DNA oxidation in treated melanoma-bearing mice (Dumitras et al., 2022).
Spectroscopy and Coloration : Rhodoxanthin's unique coloration properties, ranging from brilliant red to magenta or purple, have been studied in avian plumage. It is characterized in situ by UV-Vis reflectance and resonance Raman spectroscopy to understand color-tuning mechanisms (Berg et al., 2013).
Food and Beverage Colorant : The (E/Z)-isomerization and aggregation of rhodoxanthin were studied for its potential as a red pigment in foods and beverages. The research found broad ranges of color shades accessible with rhodoxanthin, highlighting its potential as a promising pigment for imparting red, pink, and purple colors (Schex et al., 2020).
Apoptosis in Cancer Cells : Rhodoxanthin from Potamogeton crispus L. has been shown to induce apoptosis in Hela cells. It inhibited cell proliferation, induced cell cycle arrest in the S phase, and increased the concentration of intracellular calcium, leading to cell apoptosis (Ren et al., 2006).
Antioxidant Effects on Macrophages : Rhodoxanthin has been shown to have free radical scavenging ability and significantly reduced oxidative stress markers while increasing antioxidant enzyme activities in a model of hydrogen peroxide-induced oxidative damage in RAW264.7 cells (Fu et al., 2022).
Photoprotection during Cold Acclimation : In Cryptomeria japonica, rhodoxanthin has been found to accumulate during cold acclimation, suggesting a photoprotective role. The compound helps in maintaining the balance between light absorption, photosynthesis, and thermal dissipation of excess absorbed light in winter (Han et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
(4E)-3,5,5-trimethyl-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)octadeca-2,4,6,8,10,12,14,16-octaenylidene]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H50O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXMLZQUDPCJPL-ZDHAIZATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(=O)CC2(C)C)C)C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=CC(=O)CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(CC(=O)C=C2C)(C)C)\C)\C)/C)/C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017050 | |
| Record name | Rhodoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodoxanthin | |
CAS RN |
116-30-3 | |
| Record name | Rhodoxanthin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodoxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodoxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODOXANTHIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V984ID9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of rhodoxanthin?
A: Rhodoxanthin's molecular formula is C40H50O2, and its molecular weight is 562 g/mol. [, ]
Q2: What are the characteristic spectroscopic features of rhodoxanthin?
A: Rhodoxanthin exhibits a single, rounded absorption peak in its UV-Vis spectrum in solvents like acetone, methanol, ethanol, chloroform, and carbon disulfide. [] This is similar to canthaxanthin and astaxanthin, but distinct from non-oxo-carotenoids like β-carotene, which show a three-peaked spectrum in hexane. [] Rhodoxanthin's maximum absorption wavelength (λmax) in hexane is blue-shifted compared to other solvents, and the shape and fine structure of its spectra are significantly influenced by solvent polarity. []
Q3: What is unique about the structure of rhodoxanthin compared to other carotenoids?
A: Rhodoxanthin is classified as a retro-carotenoid. This means it has an additional double bond and a shifted arrangement of conjugated double bonds compared to more common carotenoids. [] This structural difference contributes to its unique properties and biosynthetic pathway.
Q4: What are the intermediates in the biosynthesis of rhodoxanthin?
A: The biosynthesis of rhodoxanthin involves a multi-step oxidation pathway starting from β-carotene. [] Intermediates along this pathway include ε,ε-caroten-3(3′)-ones, such as canary-xanthophyll B and piprixanthin. []
Q5: What is the proposed function of rhodoxanthin in plants?
A: Rhodoxanthin is suggested to play a photoprotective role in plants, particularly during cold acclimation. [, , , ] It accumulates in the needles of some conifer species like Cryptomeria japonica during winter, causing them to turn reddish-brown. [, , , , ] This accumulation is thought to protect the photosynthetic apparatus from damage caused by excess light energy during periods of low temperature. [, , , ]
Q6: How does rhodoxanthin contribute to photoprotection?
A: Rhodoxanthin is thought to act as an internal light screen, similar to anthocyanins. [] It absorbs light in the blue-green range of the spectrum, preventing this high-energy light from reaching the photosynthetic apparatus and causing damage. [] This absorption also explains the red color of rhodoxanthin-accumulating tissues.
Q7: How is rhodoxanthin accumulation regulated in plants?
A: Research suggests that photoinhibitory conditions, indicated by sustained high levels of zeaxanthin and antheraxanthin, may trigger rhodoxanthin synthesis. [, ] This process appears to be influenced by both light intensity and temperature. [, , , ]
Q8: Does rhodoxanthin interact with the xanthophyll cycle?
A: In Cryptomeria japonica, rhodoxanthin synthesis appears to be linked to the xanthophyll cycle. [, ] Under low temperatures, when the xanthophyll cycle, which involves the interconversion of violaxanthin, antheraxanthin, and zeaxanthin, is less efficient, rhodoxanthin may play a more dominant role in photoprotection. []
Q9: What is the role of rhodoxanthin in organisms other than plants?
A: In birds like manakins, rhodoxanthin contributes to the vibrant red coloration of their feathers. [] It is believed that they acquire rhodoxanthin directly from their diet and deposit it in feathers. [, , ]
Q10: What are the potential applications of rhodoxanthin?
A: Rhodoxanthin's vibrant red color makes it attractive for use as a natural colorant in food, beverages, and pharmaceutical compositions. [, , , ] Additionally, its antioxidant properties have sparked interest in its potential health benefits. [, , ]
Q11: How does rhodoxanthin compare to other red colorants?
A: Rhodoxanthin offers a more intense and stable red color compared to other natural red colorants. [, , ] This makes it an attractive alternative for specific applications in the food and beverage industry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



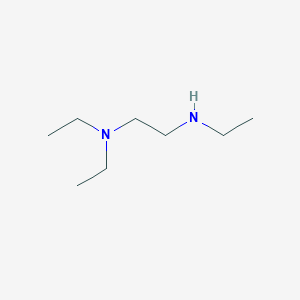
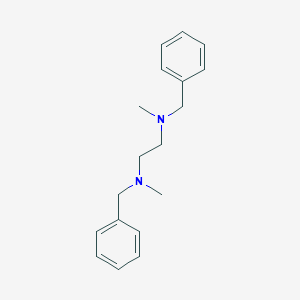

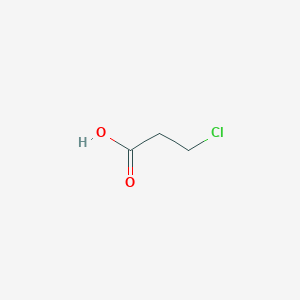
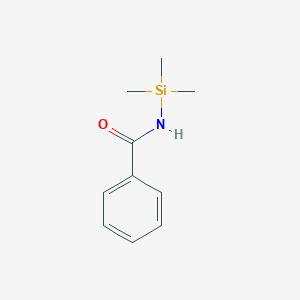

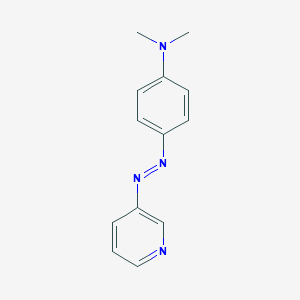
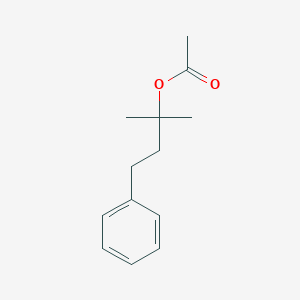
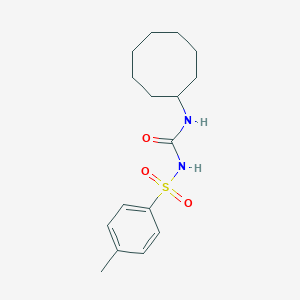
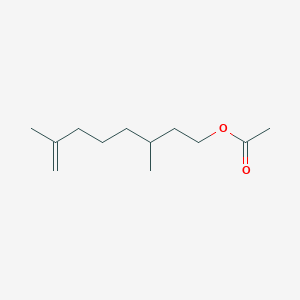
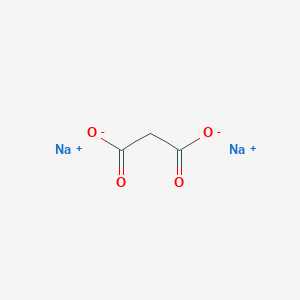

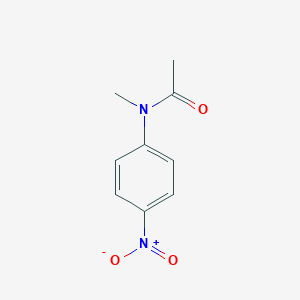
![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)